molecular formula C9H15Cl2N3 B2826072 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride CAS No. 2287297-87-2

6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride

Cat. No.: B2826072
CAS No.: 2287297-87-2
M. Wt: 236.14
InChI Key: UORKZUHWFJULCA-KQYPMKCTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride, typically involves multicomponent reactions. These reactions are conducted under diverse conditions, often utilizing catalysts to optimize synthetic efficiency. Common methods include condensation, ring cyclization, and oxidation conversion . For instance, the synthesis of tetra-substituted imidazoles can be catalyzed by a tri-metallic system in a solvent mixture at elevated temperatures .

Industrial Production Methods

Industrial production of imidazole derivatives often employs green chemistry principles to ensure environmentally friendly processes. Techniques such as microreactor technology and ionic liquid-promoted synthesis are used to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. Catalysts such as Pd(OAc)2, Ce(SO4)2, and Bi(NO3)3 are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the decarboxylation of α-hydroxyphenyl-acetic acids in the presence of a tri-metallic catalyst system can yield tetra-substituted imidazoles .

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives are known to inhibit certain enzymes, thereby exerting their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-(1H-imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-12-9(1)5-7(6-9)8-10-3-4-11-8;;/h3-4,7,12H,1-2,5-6H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORKZUHWFJULCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)C3=NC=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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